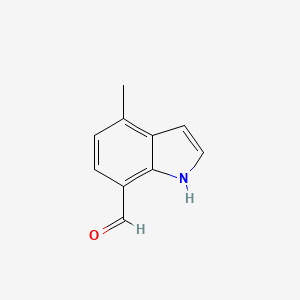

4-Methyl-1H-indole-7-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-methyl-1H-indole-7-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8(6-12)10-9(7)4-5-11-10/h2-6,11H,1H3 |

InChI Key |

FGDMOFOWYSPHQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1h Indole 7 Carbaldehyde

Retrosynthetic Disconnection Strategies for the Indole (B1671886) Core

A retrosynthetic analysis of 4-Methyl-1H-indole-7-carbaldehyde reveals several potential bond disconnections to simplify the target molecule into more readily available starting materials. The most common strategies for constructing the indole core can be envisioned for this target.

One logical disconnection is across the C2-C3 and N1-C7a bonds, a hallmark of the Fischer indole synthesis . This approach would necessitate a phenylhydrazine (B124118) derivative and a suitable carbonyl compound. For the target molecule, this would conceptually involve the reaction of (2-methyl-5-formylphenyl)hydrazine with a two-carbon synthon like acetaldehyde. However, the synthesis and stability of the required substituted phenylhydrazine can be challenging.

Another powerful strategy is the Gassman indole synthesis , which involves the disconnection of the N1-C2 and C3-C3a bonds. wikipedia.orgsynarchive.comchempedia.inforesearchgate.net This would start from a substituted aniline, in this case, 3-methylaniline. The key steps involve the reaction of the corresponding N-chloroaniline with a β-keto thioether, followed by a wikipedia.orgrsc.org-sigmatropic rearrangement and cyclization. wikipedia.orgresearchgate.net The subsequent introduction of the C7-carbaldehyde would be a separate synthetic step.

The Bischler-Möhlau indole synthesis offers another route, typically forming 2-arylindoles from an α-bromo-acetophenone and excess aniline. wikipedia.orgnih.govresearchgate.netyoutube.com Adapting this for the target molecule is less direct but conceptually possible with appropriately substituted precursors.

Classical Multi-Step Synthetic Approaches to this compound

Classical syntheses of this compound would likely involve the initial construction of the 4-methylindole (B103444) core, followed by the introduction of the formyl group at the C7 position.

A plausible route begins with the synthesis of 4-methylindole. One established method is the Leimgruber-Batcho indole synthesis . This would start from 2-methyl-6-nitrotoluene, which can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. Subsequent reduction of the nitro group, typically with hydrogen and a palladium catalyst or with other reducing agents like iron in acetic acid, leads to an intermediate that spontaneously cyclizes to afford 4-methylindole.

Once 4-methylindole is obtained, the next critical step is the regioselective formylation at the C7 position. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. Therefore, direct formylation of 4-methylindole using standard Vilsmeier-Haack conditions (POCl₃/DMF) would likely yield 4-methyl-1H-indole-3-carbaldehyde as the major product. orgsyn.orgrsc.org

To achieve formylation at C7, a directing group strategy is often necessary. This involves the protection of the indole nitrogen with a suitable group that can direct metallation to the C7 position. For instance, the N-pivaloyl or N-diisopropylsilyl groups can facilitate lithiation at C7. Subsequent quenching of the resulting organolithium species with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde at the desired position. The final step would be the removal of the directing group to yield this compound.

Reaction Conditions and Reagent Optimization

The optimization of reaction conditions is critical for each step of these classical syntheses. In the Leimgruber-Batcho synthesis, the choice of reducing agent for the nitro group can influence the yield and purity of the resulting 4-methylindole. For the subsequent C7-formylation, the choice of the N-protecting/directing group is paramount. The conditions for the lithiation step, including the choice of organolithium reagent (e.g., n-BuLi, t-BuLi), solvent (e.g., THF, diethyl ether), and temperature, must be carefully controlled to ensure regioselective deprotonation at C7 without competing side reactions.

| Step | Reaction | Typical Reagents and Conditions | Key Optimization Parameters |

| 1 | Leimgruber-Batcho Indole Synthesis | 2-methyl-6-nitrotoluene, DMF-DMA; H₂, Pd/C or Fe/AcOH | Choice of reducing agent, reaction time, temperature. |

| 2 | N-Protection | 4-methylindole, Pivaloyl chloride or TIPSCl, Base (e.g., NaH) | Choice of protecting group, base, and solvent. |

| 3 | C7-Lithiation | N-protected 4-methylindole, n-BuLi or t-BuLi, THF, -78 °C | Temperature, stoichiometry of the lithium reagent. |

| 4 | Formylation | C7-lithiated intermediate, DMF | Quenching temperature and time. |

| 5 | Deprotection | N-protected this compound, Base or Fluoride source | Deprotection conditions specific to the protecting group. |

Intermediate Compound Isolation and Purification Challenges

A significant challenge in these multi-step sequences is the isolation and purification of intermediates. Indole derivatives can be sensitive to acidic conditions and prone to oxidation. The separation of regioisomers, particularly if the C7-formylation is not perfectly selective, can be difficult and often requires careful column chromatography. The handling of organolithium reagents in the C7-lithiation step requires strictly anhydrous and inert conditions to prevent quenching and side reactions. The final product, being an aldehyde, may also be susceptible to oxidation to the corresponding carboxylic acid if not handled and stored properly.

Modern Catalytic Methods in the Synthesis of this compound

More contemporary approaches to the synthesis of this compound focus on increasing efficiency and regioselectivity through the use of transition metal and organocatalysis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. rsc.orgrsc.orgresearchgate.netacs.orgresearchgate.net For the synthesis of the target molecule, a plausible strategy would involve the C-H formylation of a pre-formed 4-methylindole. While direct C7-formylation via C-H activation is still a developing area, related C7-functionalizations provide a blueprint.

A common approach involves the use of a directing group on the indole nitrogen. For example, a pyrimidinyl or a phosphinoyl group can direct a palladium catalyst to activate the C7-H bond. acs.orgresearchgate.net The subsequent coupling partner could be a source of the formyl group. While direct formylation can be challenging, a two-step process where a C7-halogenated or C7-borylated indole is first synthesized via directed C-H activation, followed by a subsequent palladium-catalyzed carbonylation or formylation reaction, is a viable alternative.

| Catalytic Step | Catalyst System | Coupling Partner/Reagent | Potential Outcome |

| Directed C7-Halogenation | Pd(OAc)₂, Ligand, Directing Group | N-Halosuccinimide (NXS) | N-protected 4-methyl-7-haloindole |

| Directed C7-Borylation | Ir or Rh catalyst, Ligand, Directing Group | Bis(pinacolato)diboron (B₂pin₂) | N-protected 4-methyl-7-borylindole |

| Formylation of C7-Halide/Boronate | Pd catalyst, Ligand | CO/H₂ (hydroformylation) or a formylating agent | N-protected this compound |

Organocatalytic Transformations

Organocatalysis offers a metal-free alternative for the synthesis of indole derivatives. acs.orgnih.gov While organocatalytic C7-formylation of indoles is not yet a well-established method, organocatalysis could play a role in the synthesis of the 4-methylindole core or in the enantioselective functionalization of the molecule, should a chiral center be desired in a more complex derivative. For instance, organocatalytic Friedel-Crafts reactions are widely used to functionalize indoles at the C3 position, and with specific substrates and catalysts, functionalization at other positions can be achieved. nih.gov The development of organocatalytic methods for the direct and regioselective C7-functionalization of indoles remains an active area of research.

Photocatalytic and Electrocatalytic Synthetic Pathways

Direct photocatalytic or electrocatalytic methods for the synthesis of This compound are not extensively documented in current scientific literature. Research in these fields for indole formylation has predominantly focused on the more nucleophilic C3 position. However, the principles of these technologies offer a promising frontier for developing selective C7-functionalization strategies in the future.

Photocatalytic Approaches:

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions, often utilizing green oxidants like air. These reactions typically involve the generation of a radical cation from the indole substrate, which then reacts with a formylating agent. While no specific examples for the C7-formylation of 4-methylindole exist, studies on general indole formylation highlight the potential of this approach.

For instance, various photocatalysts have been successfully employed for the C3-formylation of indoles. These reactions often use a readily available one-carbon source and an organic dye or metal-free photocatalyst, representing a green alternative to traditional methods. researchgate.netchemistrysteps.com A study utilizing Eosin Y as a photoredox catalyst under blue LED light successfully formylated a range of indoles at the C3 position using tetramethylethylenediamine (TMEDA) as the carbon source and air as the terminal oxidant. chemistrysteps.com Similarly, Rose Bengal has been used for aerobic C3-formylation, showcasing the transition-metal-free nature of such transformations. researchgate.net

More recently, low-energy red light has been used with a helical carbenium ion photocatalyst for C3-formylation, which offers advantages like greater penetration depth and reduced health risks. organic-chemistry.org These established photocatalytic systems for C3-formylation provide a foundation upon which methods for C7-formylation could be built, likely requiring a directing-group strategy to overcome the inherent electronic preference for the C3 position.

Electrocatalytic Pathways:

Electrochemistry offers another sustainable route for oxidative C-H functionalization, avoiding the need for chemical oxidants. An electrochemical strategy has been reported for the C3-formylation and acylation of indoles. nih.gov This method involves a two-step process beginning with a Mannich-type reaction, followed by an electrochemically enabled C-N bond cleavage to introduce the carbonyl group. nih.gov While this research also targets the C3 position, it demonstrates the feasibility of using electrochemistry for indole functionalization.

Achieving C7 selectivity with either photocatalysis or electrocatalysis would likely necessitate the integration of directing groups onto the indole nitrogen. Such groups can chelate to a catalyst or position the substrate favorably to guide the reaction to a specific C-H bond on the benzene (B151609) portion of the indole, a strategy that has proven successful in transition-metal-catalyzed C7-functionalizations. nih.govnih.govrsc.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and efficient chemical processes. While specific green methodologies for this target are sparse, general advancements in indole synthesis provide a framework for how such principles can be applied.

Solvent-Free Reactions and Solvent Minimization

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, reducing waste and simplifying purification. The development of solvent-free methods for indole functionalization is an active area of research.

One notable example is the addition of indoles to carbonyl compounds promoted by a CeCl₃·7H₂O–NaI–SiO₂ system, which proceeds efficiently without a solvent to produce bis(indolyl)alkanes. nih.gov Another approach involves the reaction of indole with aldehydes under neat conditions at elevated temperatures, which can be influenced by the presence of basic catalysts like CaO. researchgate.net

More directly relevant to formylation, a boron-catalyzed method using trimethyl orthoformate (TMOF) as a carbonyl source has been developed for the formylation of indoles under neat conditions. nih.gov This system was shown to be effective for producing various C-formylindoles, including 7-formylated derivatives, highlighting a potential solvent-free strategy that could be adapted for 4-methylindole. nih.gov

| Catalyst System | Formylating Agent | Conditions | Position | Relevance to Green Chemistry | Reference |

| BF₃·OEt₂ | Trimethyl orthoformate (TMOF) | Neat (Solvent-Free), Room Temp. | C3, C7 | Avoids solvent waste, mild conditions. | nih.gov |

| CeCl₃·7H₂O–NaI–SiO₂ | Various Aldehydes | Solvent-Free, Room Temp. | C3 | Reaction with aldehydes under solvent-free conditions. | nih.gov |

| Y(OTf)₃ in [BMI]BF₄ | Acid Anhydrides | Microwave, Ionic Liquid | C3 | Use of reusable catalyst and ionic liquid, fast reaction time. | wikipedia.org |

This table presents data for general indole functionalization to illustrate green chemistry principles, as specific data for this compound is not available.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Reactions like C-H activation are inherently atom-economical as they avoid pre-functionalization steps.

Traditional formylation methods like the Vilsmeier-Haack reaction often use stoichiometric amounts of activating agents (e.g., POCl₃) and generate significant salt waste, resulting in poor atom economy. wikipedia.org Modern catalytic approaches aim to improve this. For example, transition-metal-catalyzed C-H functionalization reactions that directly couple starting materials represent a significant improvement in atom economy. nih.gov Palladium-catalyzed oxidative cyclization of N-aryl imines to form indoles is one such atom-economic process. nih.gov

Sustainable Reagent Development

The use of sustainable, non-toxic, and renewable reagents is a critical aspect of green chemistry. This includes the choice of catalysts, solvents, and the formylating agent itself.

Catalysts: There is a move away from stoichiometric and toxic Lewis acids like POCl₃ towards catalytic systems. The use of earth-abundant metals like iron is a promising green alternative. An iron-catalyzed C3-formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) with air as the oxidant has been developed, offering a much greener profile than classical methods. wikipedia.org Metal-free organic photocatalysts such as Eosin Y and Rose Bengal are also excellent examples of sustainable catalyst development. researchgate.netchemistrysteps.com

Formylating Agents and Oxidants: The ideal formylating agent would be non-toxic and efficient. Research has explored various one-carbon sources, including formaldehyde, trimethyl orthoformate, and even tetramethylethylenediamine (TMEDA), where a C-N bond is cleaved. researchgate.netnih.govwikipedia.org The use of molecular oxygen from the air as the terminal oxidant in many photocatalytic reactions is a prime example of a sustainable reagent choice, producing water as the only byproduct. researchgate.net Looking further ahead, the potential use of CO₂ as a C1 source for N-formylation is an area of intense research, which, if adapted for C-formylation, would represent a major breakthrough in sustainable chemistry. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1h Indole 7 Carbaldehyde

Reactivity Profile of the Carbaldehyde Group in 4-Methyl-1H-indole-7-carbaldehyde

The aldehyde functional group at the C7 position of the indole (B1671886) ring is a primary site for a variety of chemical reactions. Its reactivity is typical of aromatic aldehydes, involving interactions at the electrophilic carbonyl carbon and the adjacent α-hydrogen.

The carbonyl carbon of the carbaldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A general example is the addition of Grignard reagents or organolithium compounds, which results in the formation of secondary alcohols.

While specific studies on this compound are not extensively documented, the nucleophilic addition of various indoles to different aldehydes is a well-established reaction. For instance, the nucleophilic addition of indoles to carborancarboxaldehyde has been reported to produce 3-indolylmethanols. aip.orgurfu.ru This suggests that this compound would readily react with a range of nucleophiles.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organometallic Reagents | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Secondary Alcohols |

| Cyanide | HCN or NaCN/H+ | Cyanohydrins |

This table represents generalized nucleophilic addition reactions applicable to aldehydes.

The carbaldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. ekb.egresearchgate.net These reactions typically proceed under mildly acidic conditions, which catalyze the dehydration of the intermediate carbinolamine. Similarly, reaction with hydrazine (B178648) derivatives yields hydrazones. The condensation of indole-3-carbaldehyde with various amine derivatives is a well-documented process. researchgate.net

Table 2: Condensation Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | General Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | R'-CHO + NH₂OH ⇌ R'-CH=N-OH + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | R'-CHO + NH₂NH₂ ⇌ R'-CH=N-NH₂ + H₂O |

This table illustrates common condensation reactions of aldehydes.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-methyl-1H-indole-7-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺).

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-methyl-1H-indol-7-yl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method for this reduction. acs.org

The Wittig reaction provides a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene). organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction involves a phosphorus ylide, which is generated by treating a phosphonium (B103445) salt with a strong base. The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org While specific examples with this compound are not readily found, the Wittig reaction is a general and widely applicable method for the olefination of aldehydes. nih.govnih.govacs.org

Reactivity of the Indole Ring System in this compound

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the methyl group at C4 and the carbaldehyde group at C7 will influence the regioselectivity of these reactions.

Indole itself typically undergoes electrophilic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. niscpr.res.in When the C3 position is blocked, substitution may occur at other positions, including C2, C4, C5, C6, or C7, depending on the substituents present and the reaction conditions.

In the case of this compound, the C3 position is unsubstituted and would be the most likely site for electrophilic attack. The electron-donating methyl group at C4 would further activate the ring towards electrophilic substitution, reinforcing the preference for attack at C3. Conversely, the electron-withdrawing carbaldehyde group at C7 would deactivate the benzene (B151609) portion of the indole ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, Vilsmeier-Haack formylation, a mild method for introducing a formyl group, typically occurs at the C3 position of indoles. ekb.eg

It has been observed that in electrophilic substitution reactions of substituted indoles, the nature and position of the existing substituents play a crucial role in determining the site of further substitution. niscpr.res.in For example, studies on 5-substituted indoles have shown that electrophilic attack by 4,6-dinitrobenzofuroxan occurs at the C3 position. rsc.org While direct experimental data for this compound is limited, the general principles of electrophilic aromatic substitution on indoles strongly suggest that reactions will favor the C3 position.

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound possesses a lone pair of electrons and can act as a nucleophile, participating in N-alkylation and N-acylation reactions. These reactions are fundamental for the synthesis of N-substituted indole derivatives.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is typically achieved by reacting the indole with an alkyl halide in the presence of a base. rsc.org Common bases used for this purpose include sodium hydride (NaH) in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The base deprotonates the N-H bond, generating a more nucleophilic indolide anion, which then attacks the alkyl halide in a nucleophilic substitution reaction. Alternative methods, such as using potassium hydroxide (B78521) in ionic liquids, have also been developed for the N-alkylation of various N-acidic heterocycles, including indoles. organic-chemistry.org A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been shown to be a rapid and efficient method for synthesizing 1,2,3-trisubstituted indoles. rsc.org

N-Acylation: The N-acylation of indoles introduces an acyl group to the nitrogen atom, forming N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. nih.gov This transformation is often carried out using reactive acylating agents like acyl chlorides or anhydrides. However, these reagents can sometimes lead to poor functional group tolerance. nih.gov A milder and more chemoselective method for N-acylation involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate in xylene at elevated temperatures. nih.gov This method has been shown to be effective for a variety of substituted indoles. nih.gov Another approach is the oxidative carbene-catalyzed N-acylation of indoles with aldehydes, which offers a broad substrate scope. rsc.org

For this compound, the electronic factors discussed for N-alkylation also apply to N-acylation. The increased nucleophilicity due to the 4-methyl group would favor the reaction, while the 7-carbaldehyde group would have a deactivating effect. The choice of reaction conditions and acylating agent would be crucial to achieve efficient N-acylation.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indole Derivatives

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Alkylation | Indole | Benzyl bromide, NaH, DMF, 80°C | 1-Benzylindole | 91 | rsc.org |

| N-Alkylation | 7-Methylindole | Imine, Zn-ProPhenol, THF, 4°C | N-Alkyl-7-methylindole | 63 | nih.gov |

| N-Alkylation | Indole | N-Tosylhydrazone, CuI, KOH, Dioxane, 100°C | N-Alkylindole | Good | researchgate.net |

| N-Acylation | 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃, Xylene, 140°C | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 | nih.gov |

| N-Acylation | Indole | Aldehyde, Oxidative Carbene Catalyst | N-Acylindole | Good | rsc.org |

| N-Acylation | 2,3-diphenyl-5-methoxy-indole | Ethyl chloroformate, NaH, DMF | N-ethoxycarbonyl derivative | - | nih.gov |

This table presents examples of N-alkylation and N-acylation on various indole derivatives to illustrate general reaction conditions and is not specific to this compound.

Chelation and Coordination Chemistry with Metal Centers

The structure of this compound, featuring both a nitrogen atom in the pyrrole (B145914) ring and a carbonyl oxygen in the carbaldehyde group, suggests its potential to act as a chelating ligand for metal ions. The nitrogen atom can act as a Lewis base, while the carbonyl oxygen can also coordinate to a metal center, potentially forming a stable five- or six-membered chelate ring depending on the metal and the conformation of the molecule. The coordination behavior of indole derivatives with transition metal ions has garnered significant interest due to the potential to enhance the pharmacological properties of these heterocyclic compounds. nih.govpreprints.org

Indole itself can coordinate to metal centers in different ways, including the formation of σ-complexes through the nitrogen atom of the 3H-indole tautomer, or through π-interactions with the aromatic ring. nih.gov The presence of additional donor atoms, such as the carbonyl oxygen in this compound, allows for bidentate or even polydentate coordination. For instance, indole-3-carboxaldehyde (B46971) has been used to synthesize ligands that form complexes with various metal ions like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com

In the case of this compound, the nitrogen atom and the oxygen atom of the 7-carbaldehyde group are suitably positioned to form a stable chelate ring with a metal ion. This chelation can enhance the lipophilicity of the resulting metal complex, a property that is often exploited in the design of therapeutic agents. nih.gov The electronic properties of the indole ring, influenced by the 4-methyl and 7-carbaldehyde groups, will also affect the coordination properties of the ligand, influencing the stability and electronic structure of the resulting metal complexes.

Influence of the Methyl Group at Position 4 on Reactivity and Selectivity

The methyl group at the C-4 position of the indole ring plays a significant role in modulating the reactivity and selectivity of this compound. As an electron-donating group, the methyl group influences the electron density distribution within the indole nucleus through both inductive (+I) and hyperconjugative effects.

This increased electron density makes the indole ring more susceptible to electrophilic attack compared to unsubstituted indole. pearson.com Electrophilic substitution on indoles typically occurs at the C-3 position due to the formation of a more stable carbocation intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. ic.ac.uk The electron-donating nature of the 4-methyl group would further enhance the nucleophilicity of the C-3 position, thus promoting electrophilic substitution at this site.

In addition to its effect on electrophilic substitution, the 4-methyl group also influences the nucleophilicity of the indole nitrogen, as discussed in the context of N-alkylation and N-acylation. Furthermore, the steric bulk of the methyl group at the C-4 position can influence the regioselectivity of certain reactions by sterically hindering the approach of reagents to the adjacent C-5 position. The synthesis of 4-substituted indoles can be challenging, highlighting the importance of understanding the directing effects of substituents on the indole ring. oregonstate.eduacs.org

Mechanistic Elucidation of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic studies are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the influence of various factors on the reaction rate. For key transformations of this compound, such as electrophilic aromatic substitution, N-alkylation, and reactions of the aldehyde group, kinetic studies can help to map out the reaction pathways.

For instance, in electrophilic substitution reactions, the rate of reaction can be measured while varying the concentration of the electrophile and the indole substrate. The order of the reaction with respect to each reactant can then be determined, providing insights into the composition of the transition state in the rate-determining step. The effect of the 4-methyl and 7-carbaldehyde substituents on the reaction rate can be quantified by comparing the rate constant for the reaction of this compound with that of unsubstituted indole or other substituted indoles. Such studies on the electrophilic substitution of indoles have shown that the reaction is highly sensitive to the electronic nature of the substituents. rsc.org

Computational studies have also been employed to understand the preference for electrophilic substitution at the 3-position of indole, revealing that while N-substitution may be kinetically favored under certain conditions, 3-substitution is the thermodynamically controlled outcome. ic.ac.uk

Reactions involving the carbaldehyde group of this compound can lead to the formation of new stereocenters. For example, the addition of a nucleophile to the carbonyl carbon will generate a chiral center. If the nucleophile or another part of the molecule is chiral, the reaction can proceed with diastereoselectivity.

A common example is the addition of a Grignard reagent or an organolithium reagent to the aldehyde, which would produce a secondary alcohol. If the indole nitrogen is substituted with a chiral auxiliary, the approach of the nucleophile to the two faces of the aldehyde can be influenced by the chiral group, leading to the preferential formation of one diastereomer over the other. youtube.com The study of such diastereoselective reactions is a fundamental aspect of stereocontrolled synthesis.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. By understanding the factors that control these energy differences, such as steric interactions and electronic effects, it is possible to design reactions that proceed with high diastereoselectivity.

Computational and Theoretical Chemistry Studies of 4 Methyl 1h Indole 7 Carbaldehyde

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure of 4-Methyl-1H-indole-7-carbaldehyde is fundamental to its reactivity and molecular properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the distribution of electrons and the nature of its molecular orbitals. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For indole (B1671886) derivatives, the indole ring acts as an effective electron donor. nih.gov The HOMO is typically localized over the π-system of the indole nucleus, indicating that this region is susceptible to electrophilic attack. The LUMO, conversely, is influenced by electron-withdrawing groups. In this compound, the aldehyde group at the C7 position acts as an electron-withdrawing group, which would lower the energy of the LUMO and likely concentrate its density over the carbaldehyde and the adjacent benzene (B151609) ring portion of the indole. The methyl group at C4, being a weak electron-donating group, would slightly raise the energy of the HOMO.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The substitution pattern on the indole ring directly modulates this gap. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For an indole carbaldehyde, the MEP surface would show a region of high negative potential (typically colored red) around the carbonyl oxygen of the aldehyde group, making it a prime site for nucleophilic attack and hydrogen bond acceptance. researchgate.nettandfonline.com The hydrogen atom on the indole nitrogen (N-H) would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Substituted Indoles

| Descriptor | Typical Value Range (eV) | Interpretation for this compound |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

Note: The values presented are representative based on DFT calculations for similar indole derivatives and serve to illustrate the concepts.

Conformational Analysis and Energy Landscape Exploration

The presence of the carbaldehyde group at the C7 position introduces the possibility of rotational isomerism (conformers) around the C7-C(aldehyde) single bond. The orientation of the aldehyde group relative to the indole ring can significantly impact the molecule's properties, including its reactivity and intermolecular interactions.

Computational methods are employed to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angle defined by the indole ring and the aldehyde group, a profile of energy versus angle can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for rotation. For similar aromatic aldehydes, two planar conformers are often found to be the most stable, with the carbonyl group oriented syn or anti to a particular ring feature. DFT and Intrinsic Reaction Coordinate (IRC) calculations can determine the rotational barrier between these conformers, which is typically in the range of a few kcal/mol for related molecules. nih.govmdpi.com In this compound, the two primary conformers would involve the aldehyde's C=O group pointing towards or away from the C6 position of the indole ring. Steric hindrance from the adjacent N-H group might influence the relative stability of these conformers.

Reactivity Prediction and Transition State Modeling

Computational chemistry provides powerful tools for predicting the reactivity of this compound in various chemical reactions. The indole nucleus is electron-rich and generally undergoes electrophilic substitution, with the C3 position being the most common site of attack. mdpi.com However, the substitution pattern can alter this selectivity.

Transition State Theory: For any proposed reaction mechanism, such as electrophilic addition or condensation at the aldehyde, computational modeling can locate the transition state (TS) structure—the highest energy point along the reaction coordinate. copernicus.org The energy difference between the reactants and the TS gives the activation energy, which is a key determinant of the reaction rate. For example, in a Vilsmeier-Haack formylation reaction, which is a common method for synthesizing indole aldehydes, theoretical modeling can elucidate the step-wise mechanism and identify the rate-determining step. researchgate.net

Fukui Functions: These are reactivity descriptors derived from DFT that identify the most nucleophilic and electrophilic sites in a molecule. researchgate.nettandfonline.com By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint which atoms are most likely to react with electrophiles or nucleophiles, providing a more nuanced picture than simple orbital analysis.

Solvent Effects on Molecular Properties and Reaction Dynamics

Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) represent the solvent as a continuous medium with a specific dielectric constant. tandfonline.comfigshare.com These models are computationally efficient and effective for studying how a solvent's polarity affects properties like conformational equilibria, electronic spectra (UV-Vis), and reaction activation energies. For this compound, a polar solvent would be expected to stabilize more polar ground or transition states, potentially altering reaction rates compared to the gas phase or a nonpolar solvent.

Explicit Solvation Models (QM/MM): For reactions where specific solute-solvent interactions like hydrogen bonding are critical, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach is more suitable. miami.edu In this method, the solute (this compound) and a few immediate solvent molecules are treated with high-level quantum mechanics, while the rest of the solvent is modeled using classical molecular mechanics. This approach can capture the specific hydrogen bonding between the indole N-H or aldehyde C=O groups and protic solvent molecules like water or methanol.

Intermolecular Interactions and Self-Assembly Propensities

In the solid state, the spatial arrangement of molecules is governed by intermolecular forces. The functional groups on this compound—the N-H group, the aromatic π-system, and the polar aldehyde—dictate its self-assembly behavior.

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor, while the carbonyl oxygen of the aldehyde is a strong hydrogen bond acceptor. Therefore, a prominent interaction in the crystal lattice of this molecule would be N-H···O hydrogen bonds, likely forming chains or dimeric structures. nih.govnih.gov

Advanced Quantum Chemical Descriptors for Structure-Property Relationships (excluding direct physical properties)

Beyond basic electronic structure, a range of quantum chemical descriptors can be calculated to build quantitative structure-activity/property relationships (QSAR/QSPR) models. researchgate.netmdpi.com These descriptors translate the computed electronic and structural features into numerical values that can be correlated with chemical or biological activities.

These descriptors provide a quantitative basis for comparing the reactivity and interaction potential of this compound with other related molecules, aiding in the rational design of new compounds with desired properties.

Advanced Spectroscopic and Analytical Methodologies for 4 Methyl 1h Indole 7 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Isomerism

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Methyl-1H-indole-7-carbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of its unique isomeric structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each proton in the molecule. The aldehyde proton is expected to appear as a singlet in the downfield region (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons on the indole (B1671886) ring will exhibit distinct chemical shifts and coupling patterns based on their position relative to the methyl, aldehyde, and pyrrole (B145914) nitrogen substituents. The methyl group protons will appear as a singlet in the upfield region (around 2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing a signal for each unique carbon atom. oregonstate.edu The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around 185-195 ppm. rsc.org The quaternary carbons and the carbons of the aromatic rings can be distinguished based on their chemical shifts and, in more advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer), by the number of attached protons. tetratek.com.tr

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity between protons and carbons, confirming the substitution pattern and resolving any spectral overlap. These techniques are vital for differentiating this compound from its other isomers.

Predicted NMR Data for this compound:

The following data is predicted based on known values for similar indole derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | ~8.5 (broad singlet) | - |

| H-2 | ~7.3 (t) | ~125.0 |

| H-3 | ~6.6 (t) | ~103.0 |

| 4-CH₃ | ~2.5 (s) | ~18.0 |

| C-4 | - | ~130.0 |

| H-5 | ~7.1 (d) | ~122.0 |

| H-6 | ~7.0 (d) | ~120.0 |

| C-7 | - | ~135.0 |

| 7-CHO | ~10.1 (s) | ~192.0 |

| C-3a | - | ~128.0 |

| C-7a | - | ~138.0 |

Abbreviations: s = singlet, d = doublet, t = triplet.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for studying intermolecular interactions like hydrogen bonding. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds. acs.org For this compound, key expected absorptions include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the indole N-H group. The broadness is often indicative of hydrogen bonding. researchgate.net

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band for the aldehyde carbonyl group is expected in the range of 1670-1700 cm⁻¹. Its precise position can be influenced by conjugation with the aromatic ring.

C=C stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the indole ring and the C-C skeletal vibrations are typically strong in the Raman spectrum. The carbonyl stretch is also observable.

The position and shape of the N-H and C=O stretching bands can provide insights into the hydrogen bonding networks in the solid state or in solution. Intermolecular hydrogen bonding between the N-H group of one molecule and the aldehyde oxygen of another would lead to a lowering of both the N-H and C=O stretching frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=O (Aldehyde) | Stretching | 1670 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns. researchgate.net

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙) corresponding to its exact mass. The fragmentation of indole derivatives is well-studied. scirp.orgacs.org For this compound (m/z = 159.0684), characteristic fragmentation pathways would likely include:

Loss of a hydrogen radical ([M-H]⁺): Formation of a stable cation.

Loss of the formyl radical ([M-CHO]⁺): Cleavage of the aldehyde group to give a fragment at m/z 130.

Loss of carbon monoxide ([M-CO]⁺˙): A common fragmentation for aldehydes.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass to within a few parts per million, which can be used to confirm the elemental formula (C₁₀H₉NO). Isotopic profiling, observing the M+1 and M+2 peaks resulting from the natural abundance of ¹³C and ¹⁵N, further corroborates the elemental composition.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Identity | Description |

| 159 | [M]⁺˙ | Molecular Ion |

| 158 | [M-H]⁺ | Loss of a hydrogen radical |

| 130 | [M-CHO]⁺ | Loss of the formyl radical |

| 116 | [M-HCN-CH₃]⁺ | Subsequent fragmentation |

| 89 | Characteristic indole fragment |

Data for similar compounds suggests these fragmentation patterns. nist.govnih.gov

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. By performing single-crystal X-ray diffraction on a suitable crystal of this compound, one can obtain precise measurements of bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the planarity of the indole ring system and the orientation of the methyl and carbaldehyde substituents. Furthermore, it would provide a detailed map of the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. For instance, it is expected that N-H···O=C hydrogen bonds would be a key feature in the crystal lattice, linking molecules into chains or more complex networks.

While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as 1H-indole-3-carbaldehyde, reveals orthorhombic crystal systems where hydrogen bonding plays a crucial role in the molecular packing.

Advanced Chromatographic Techniques (e.g., 2D-LC, Supercritical Fluid Chromatography) for Complex Mixture Analysis and Impurity Profiling

In a real-world scenario, this compound may be part of a complex mixture, such as a synthetic reaction output or a natural product extract. Advanced chromatographic techniques are essential for its separation and for the detection and quantification of impurities.

Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique enhances peak capacity and resolution by combining two different chromatographic separations. chromatographyonline.com For instance, a first-dimension separation based on reversed-phase chromatography could be coupled to a second-dimension separation using a different stationary phase (e.g., HILIC or a different reversed-phase column with orthogonal selectivity). This approach is highly effective for resolving co-eluting impurities that would be missed in a standard one-dimensional separation. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgijpba.in It is considered a form of normal-phase chromatography and offers advantages such as high speed, efficiency, and reduced use of organic solvents. nih.gov SFC is particularly well-suited for the analysis and purification of indole alkaloids and related compounds. nih.govrsc.org It can provide different selectivity compared to LC, making it a valuable tool for impurity profiling of this compound.

Chiral Analysis for Enantiomeric Purity Assessment (if chiral derivatives are considered)

The this compound molecule itself is achiral. However, if it is used as a precursor to synthesize chiral derivatives, the assessment of enantiomeric purity becomes critical. Many biologically active molecules derived from indoles are chiral, and their enantiomers can have vastly different pharmacological effects.

Chiral High-Performance Liquid Chromatography (HPLC): The most common method for determining enantiomeric excess is HPLC using a chiral stationary phase (CSP). nih.gov These columns contain a chiral selector that interacts differently with the two enantiomers of a compound, leading to their separation.

NMR Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy can be used to determine enantiomeric purity. The addition of a chiral solvating agent or a chiral lanthanide shift reagent can induce different chemical shifts for the corresponding protons or carbons in the two enantiomers, allowing for their quantification.

The development of asymmetric syntheses to produce chiral indole derivatives is an active area of research, and these analytical techniques are essential for validating the enantioselectivity of such reactions. rsc.orgnih.govacs.org

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide the most comprehensive analytical information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of specific compounds in complex matrices. nih.gov An LC system separates the components of a mixture, which are then introduced into a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides excellent selectivity and allows for trace-level quantification, which is crucial for metabolite analysis or impurity detection. acs.orgresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like many indole derivatives, GC-MS is a powerful analytical tool. researchgate.netresearchgate.net The sample is vaporized and separated on a GC column before being detected by a mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint that can be compared to spectral libraries for identification. GC-MS is widely used for the analysis of indole compounds in various samples. nih.gov

Biological Activities and Molecular Mechanisms of 4 Methyl 1h Indole 7 Carbaldehyde

In vitro Screening Methodologies for Biological Activities

There is no publicly available research that details the in vitro screening of 4-Methyl-1H-indole-7-carbaldehyde for biological activities. While numerous studies describe in vitro assays for evaluating the biological activities of various indole (B1671886) derivatives, none specifically report the testing of this particular compound.

Investigations into Enzyme Inhibition and Activation Mechanisms

No studies have been published that investigate the enzyme inhibition or activation mechanisms of this compound. Research on other indole derivatives has shown that they can act as inhibitors of various enzymes, but this has not been specifically demonstrated for this compound.

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

There is a lack of information in the scientific literature regarding receptor binding studies or ligand-receptor interaction profiling for this compound. While the broader class of indoles has been studied for their interaction with various receptors, specific data for this compound is absent.

Antimicrobial Activities (e.g., Antibacterial, Antifungal) and Proposed Cellular Targets

No specific data on the antimicrobial activities of this compound have been reported. The indole scaffold is known to be a component of some antimicrobial compounds, but the efficacy and cellular targets of this specific derivative have not been investigated. nih.govfrontiersin.org

Anti-Inflammatory Activities through Modulation of Signaling Pathways

There is no available research on the anti-inflammatory activities of this compound or its effects on inflammatory signaling pathways. Studies on other indole derivatives, such as indole-4-carboxaldehyde (B46140), have shown anti-inflammatory potential by modulating pathways involving TNF-α and other cytokines. researchgate.netnih.govnih.gov However, these findings cannot be directly extrapolated to this compound.

Antiproliferative Activities in Cell Lines and Underlying Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

Specific studies on the antiproliferative activities of this compound in any cell line are absent from the scientific literature. Consequently, there is no information on its potential to induce apoptosis or cause cell cycle arrest. While some annulated indole compounds have demonstrated antiproliferative effects, this has not been shown for the specific compound . nih.govnih.gov

Modulation of Gene Expression and Protein Synthesis Pathways

No research has been published detailing the effects of this compound on gene expression or protein synthesis pathways. Studies on related compounds like indole-4-carboxaldehyde have indicated modulation of gene expression related to inflammation, but similar investigations for this compound have not been conducted. researchgate.netnih.gov

In silico Biological Activity Prediction and Target Identification

In contemporary drug discovery and development, in silico methodologies are indispensable for the early assessment of a compound's potential therapeutic efficacy and for identifying its molecular targets. These computational techniques, including molecular docking and pharmacophore modeling, allow for the prediction of biological activity, thereby streamlining the research process by prioritizing compounds with a higher probability of success for further experimental validation. researchgate.netproceedings.science

It is important to note that a comprehensive search of scientific literature and databases did not yield specific in silico studies, such as molecular docking or pharmacophore modeling, for this compound. Therefore, this section will outline the principles of these computational methods and their application to the broader class of indole derivatives to illustrate the potential approaches for evaluating the biological activities of the subject compound.

Molecular Docking

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net This technique is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a specific biological target. The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy.

For the indole scaffold, molecular docking has been extensively used to predict interactions with various therapeutic targets:

Anticancer Activity: The binding affinity of indole derivatives to the colchicine-binding site of tubulin has been demonstrated through molecular docking studies. nih.gov These studies help in understanding the structure-activity relationships crucial for designing potent tubulin polymerization inhibitors. mdpi.com For instance, molecular docking of certain indole-acrylamide derivatives revealed hydrogen bond formation with specific amino acid residues in the colchicine-binding site of tubulin, which helps to stabilize the interaction. nih.gov Similarly, docking studies have been employed to predict the binding modes of indole derivatives with other cancer-related proteins like Bcl-2, Mcl-1, and various kinases. nih.gov

Neurodegenerative Diseases: In the context of Alzheimer's disease, molecular docking has been used to investigate the interaction of indole-based compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These studies reveal key interactions, such as hydrogen bonds and pi-pi stacking, within the active sites of these enzymes. mdpi.com

Antimicrobial and Antiviral Activity: Docking studies have been performed to predict the binding of indole derivatives to bacterial proteins like penicillin-binding proteins and viral proteins such as the spike glycoprotein (B1211001) of SARS-CoV-2. nih.govnih.gov For example, one study showed that an indole derivative exhibited a high docking score against the spike glycoprotein, suggesting potential antiviral activity. nih.gov

Enzyme Inhibition: The potential of indole derivatives as inhibitors of enzymes like tyrosinase has been explored using molecular docking. nih.gov These studies help in identifying key interactions between the indole core and the amino acid residues in the enzyme's active site. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is another crucial ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. This model can then be used to screen large compound libraries to identify new molecules with similar features and potentially similar biological activities. mdpi.comnih.gov

For indole derivatives, pharmacophore models have been developed to identify key features for various activities:

Antiamyloidogenic Activity: A pharmacophore model for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation identified key features such as hydrogen bond acceptors, a hydrophobic region, and aromatic rings. This model successfully discriminated between active and inactive compounds. mdpi.com

Antichagasic Activity: In the development of treatments for Chagas disease, pharmacophore models have been created for substituted indoles to understand the structure-activity relationships against Trypanosoma cruzi. proceedings.science

Anti-Lung Cancer Agents: The indole scaffold is recognized as a significant pharmacophore in the development of anti-lung cancer agents, with various derivatives designed to incorporate key features for interacting with targets like topoisomerase. nih.govmdpi.com

The table below summarizes the findings of in silico studies on various indole derivatives, illustrating the application of these computational methods.

| Indole Derivative Class | In Silico Method | Predicted Target/Activity | Key Findings | Citation |

|---|---|---|---|---|

| Indole-acrylamide derivatives | Molecular Docking | Tubulin (Anticancer) | Forms hydrogen bonds with βAsn258 and βCys241 in the colchicine-binding site. | nih.gov |

| Methoxy-substituted indole curcumin (B1669340) derivatives | Molecular Docking | GSK-3β, EGFR, Bcr-Abl (Anticancer) | Strong binding interactions at key active sites of the target proteins. | nih.gov |

| Indole-based thiadiazole derivatives | Molecular Docking | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Demonstrated strong interactions with the active sites of both enzymes through hydrogen bonds and pi-pi interactions. | mdpi.com |

| Indole and isatin derivatives | Pharmacophore Modeling and 3D-QSAR | Beta-amyloid aggregation (Anti-Alzheimer's) | Identified key pharmacophoric features including hydrogen bond acceptors, hydrophobic regions, and aromatic rings. | mdpi.com |

| Substituted indoles | Pharmacophore Modeling and 3D-QSAR | Trypanosoma cruzi (Antichagasic) | Helped in understanding structure-activity relationships for designing new lead compounds. | proceedings.science |

| Indole derivatives | Molecular Docking and 2D-QSAR | Penicillin-binding proteins (Antibacterial) | Identified compounds with better binding scores against penicillin-binding proteins compared to standard antibiotics. | nih.gov |

| Indole–thiourea derivatives | Molecular Docking | Tyrosinase | Predicted strong binding to mushroom tyrosinase and human tyrosinase-related protein 1 (TYRP1). | nih.gov |

While no specific in silico data for this compound is currently available, the extensive application of these computational methods to the broader indole class suggests that similar approaches could be employed to predict its biological activities and identify potential molecular targets. Such studies would be a valuable first step in elucidating the therapeutic potential of this specific compound.

Structure Activity Relationship Sar Studies and Derivative Design of 4 Methyl 1h Indole 7 Carbaldehyde Analogues

Rational Design Principles for Modifying the 4-Methyl-1H-indole-7-carbaldehyde Core

The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing desired biological activities while minimizing off-target effects. The indole (B1671886) nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.gov Modifications to the core structure are strategically planned to probe interactions with specific protein binding sites.

Key principles for modification include:

Target-Based Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design ligands that fit precisely into the active site. This involves analyzing interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces to guide the placement of functional groups on the indole ring.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential spatial arrangement of functional groups required for biological activity. New derivatives of this compound can then be designed to match this pharmacophore.

Privileged Scaffold Hopping: This strategy involves retaining the core indole structure while systematically altering substituents to explore new chemical space and potentially discover novel biological activities. sci-hub.se The methyl group at the 4-position and the carbaldehyde at the 7-position offer key points for modification.

Synthesis of Systematic Libraries of this compound Derivatives

The synthesis of diverse libraries of this compound derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. Combinatorial chemistry and parallel synthesis techniques are often employed to efficiently generate a large number of analogues. nih.gov These methods allow for the systematic variation of substituents at different positions of the indole core.

Common synthetic strategies include:

Fischer Indole Synthesis: A classic and versatile method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone. nih.gov This allows for the introduction of various substituents on the benzene (B151609) portion of the indole.

Modern Synthetic Methodologies: More recent approaches, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enable the direct functionalization of the indole ring with a wide array of chemical groups. openmedicinalchemistryjournal.com

One-Pot Reactions: Multi-component reactions that allow for the construction of complex indole derivatives in a single step, increasing efficiency and reducing waste. openmedicinalchemistryjournal.comfrontiersin.org

The aldehyde functional group at the 7-position is a particularly useful handle for further chemical modifications, such as reductive amination, Wittig reactions, and condensations, to introduce a wide range of side chains. chemimpex.combeilstein-journals.orgnih.gov

Positional Scanning and Substituent Effects on Biological Activity

Systematic exploration of the effects of substituent placement and nature on the biological activity of this compound derivatives is a cornerstone of SAR studies. This involves synthesizing analogues with different functional groups at various positions on the indole ring and evaluating their biological effects.

Key considerations in positional scanning and substituent effects include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density of the indole ring system, influencing its ability to participate in key interactions with biological targets. acs.org For instance, the addition of electron-donating groups can enhance the electron cloud density, potentially increasing binding affinity to target proteins. nih.gov

Steric Effects: The size and shape of substituents can impact how a molecule fits into a binding pocket. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

The following table illustrates how hypothetical variations in substituents on the this compound core could influence biological activity based on general medicinal chemistry principles.

| Position of Substitution | Substituent (R) | Expected Effect on Activity | Rationale |

| N1 (Indole Nitrogen) | Alkyl, Aryl | Modulation of H-bond donating capacity and steric bulk | N-alkylation can improve metabolic stability and alter binding mode. |

| C2 | Small alkyl, Halogen | Fine-tuning of steric and electronic properties | Introduction of small groups can probe for specific pockets in the binding site. |

| C3 | Various functional groups | Significant impact on activity | The C3 position is often crucial for the biological activity of indoles. |

| C5, C6 | Halogens, Methoxy | Alteration of electronic properties and lipophilicity | These positions are often solvent-exposed and can be modified to improve pharmacokinetic properties. |

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are powerful strategies in drug design used to optimize the properties of a lead compound like this compound. nih.govdrughunter.com An isostere is a functional group with similar size, shape, and electronic properties to the original group, while a bioisostere is a group that, while potentially structurally different, elicits a similar biological response. nih.govdrughunter.com

Common isosteric and bioisosteric replacements for key functionalities in the this compound scaffold include:

Indole Ring Bioisosteres: The indole ring itself can be replaced by other bicyclic heteroaromatic systems such as indazole, benzofuran, or thienopyrrole to explore alternative binding interactions and improve physicochemical properties. nih.govcambridgemedchemconsulting.com

Carbaldehyde Bioisosteres: The aldehyde group can be replaced with other functional groups that can act as hydrogen bond acceptors, such as a nitrile, oxime, or a small heterocyclic ring like an oxazole (B20620) or thiazole. drughunter.com These changes can improve metabolic stability, as aldehydes can be susceptible to oxidation. cambridgemedchemconsulting.com

Methyl Group Bioisosteres: The methyl group could be replaced with other small alkyl groups, a halogen (like chlorine or fluorine), or a trifluoromethyl group to modulate lipophilicity and electronic properties. sci-hub.se

The following table provides examples of potential bioisosteric replacements for the aldehyde group and their rationale.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Aldehyde (-CHO) | Nitrile (-CN) | Similar size and electronics, can act as a hydrogen bond acceptor, often more metabolically stable. |

| Aldehyde (-CHO) | Oxime (=N-OH) | Can mimic the hydrogen bonding potential of the aldehyde and introduce new interaction points. mdpi.com |

| Aldehyde (-CHO) | Tetrazole | A common bioisostere for carboxylic acids, but can also be considered for aldehydes in certain contexts due to its acidic nature and ability to form hydrogen bonds. nih.gov |

Conformationally Restricted Analogues for SAR Elucidation

The synthesis and study of conformationally restricted analogues of this compound can provide valuable insights into the bioactive conformation of the molecule. By locking the molecule into a specific three-dimensional arrangement, it is possible to determine which conformation is preferred for binding to the biological target.

Methods for introducing conformational constraints include:

Ring Formation: Creating additional rings by linking different parts of the molecule can reduce the number of rotatable bonds. For example, bridging the N1 and C2 positions of the indole with a short alkyl chain would create a rigid tricyclic system.

Introduction of Bulky Groups: Placing large, sterically demanding groups at strategic positions can restrict the rotation of adjacent bonds.

Use of Rigid Linkers: When the aldehyde group is extended into a side chain, incorporating rigid units like alkynes or aromatic rings into the linker can limit its conformational flexibility.

By comparing the biological activity of these rigid analogues with their more flexible counterparts, medicinal chemists can deduce the optimal spatial arrangement of key functional groups required for activity, thus refining the pharmacophore model.

Multi-Objective Optimization in Derivative Design

In modern drug discovery, it is rare for a single property to be the sole determinant of a drug's success. Multi-objective optimization (MOO) is a design strategy that aims to simultaneously improve several key parameters of a drug candidate, such as potency, selectivity, and pharmacokinetic properties. mdpi.com

For derivatives of this compound, a MOO approach would involve:

Defining Key Objectives: Identifying the critical properties that need to be optimized. This could include high affinity for the primary target, low affinity for off-targets to reduce side effects, good metabolic stability, and appropriate solubility.

Iterative Design and Synthesis: Creating and testing new analogues in a cyclical process. The data from each round of testing is used to inform the design of the next generation of compounds.

Computational models can be used to predict multiple properties simultaneously, helping to prioritize which compounds to synthesize and test.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques that play a vital role in modern drug discovery by establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. espublisher.com

For a series of this compound derivatives, the development of a QSAR model would typically involve:

Data Collection: Assembling a dataset of synthesized analogues with their corresponding measured biological activities.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using both internal and external validation sets of compounds.

A validated QSAR model can be used to:

Predict the activity of virtual compounds before they are synthesized, saving time and resources.

Provide insights into the key structural features that are important for activity, guiding future design efforts.

Screen large virtual libraries of compounds to identify potential new hits.

Non Clinical Applications of 4 Methyl 1h Indole 7 Carbaldehyde and Its Analogues

Building Blocks in Complex Organic Synthesis

The indole (B1671886) scaffold, particularly functionalized with a carbaldehyde group, is a valuable starting point for the synthesis of more complex molecules. The reactivity of the aldehyde and the indole ring allows for a variety of chemical transformations.

Indole-3-carbaldehyde, a close analogue, is a key intermediate in the preparation of biologically active compounds and indole alkaloids. researchgate.net Its carbonyl group readily undergoes C-C and C-N coupling reactions as well as reductions, making it a versatile precursor for diverse heterocyclic derivatives. researchgate.net For instance, it can be used in the synthesis of bis(indolyl)methanes. openmedicinalchemistryjournal.com Similarly, 1-methylindole-2-carboxaldehyde is a reactant for preparing deazapurine isosteres, tetrahydrocarbazoles, and bis(indolyl)methanes. sigmaaldrich.com

The synthesis of various indole derivatives often starts with simpler indole carbaldehydes. For example, ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates are valuable synthetic intermediates prepared from their respective sulfomethyl-indole precursors. researchgate.net The transformation involves the conversion of the sulfomethyl group to a formyl group. researchgate.net Furthermore, N-substituted indole-3-carbaldehydes can be prepared by reacting the parent indole-3-carboxaldehyde (B46971) with reagents like sodium hydride and methyl iodide. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Indole Carbaldehyde Analogues

| Starting Material | Synthesized Product(s) | Application Area |

| Indole-3-carbaldehyde | Bis(indolyl)methanes | Organic Synthesis |

| 1-Methylindole-2-carboxaldehyde | Deazapurine isosteres, Tetrahydrocarbazoles | Organic Synthesis |

| 2-Ethoxycarbonyl-1H-indole-methanesulfonic acids | Ethyl formyl-1H-indole-2-carboxylates | Synthetic Intermediates |

| Indole-3-carboxaldehyde | N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides | Medicinal Chemistry |

Precursors for Advanced Materials and Polymers

Indole derivatives are being explored as monomers for the creation of advanced materials and polymers with specific properties. Their conjugated structures are particularly interesting for electronic and optical applications.

Research has shown that methyl indole-4-carboxylate oligomers (O-MI4C) can be synthesized through solid-phase oxidative polymerization. researchgate.net These oligomers are composed of cyclic structures with large conjugated systems. researchgate.net O-MI4C exhibits excellent blue light absorption, with a cut-off wavelength of 530 nm. researchgate.net When incorporated into polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39), it effectively blocks blue light without significantly affecting the transmission of green and orange light. researchgate.net

Fluorescent Probes and Imaging Agents for in vitro Biological Systems

The inherent fluorescence of some indole derivatives makes them suitable for use as fluorescent probes and imaging agents in biological research.

Indole-based sensors have been developed for the detection of specific ions. For example, a turn-on indole-based sensor has been synthesized for the detection of the hydrogen sulfate (B86663) ion. thegoodscentscompany.com Additionally, certain indole derivatives exhibit fluorescence that can be utilized for creating white light-generating materials through proton transfer mechanisms. thegoodscentscompany.com

Components in Catalysis and Organocatalysis

While direct catalytic applications of 4-methyl-1H-indole-7-carbaldehyde are not extensively documented, the broader family of indole derivatives plays a role in catalysis.

Indole-3-carboxaldehyde can be synthesized using various catalytic methods. One such method involves the C3-selective formylation of indole using tetramethylethylenediamine (TMEDA) as a carbon source, catalyzed by CuCl in the presence of atmospheric oxygen. researchgate.net Another approach uses Rose Bengal as a photocatalyst under visible light and oxygen. researchgate.net

Chemical Sensors and Detection Systems

The reactivity of the aldehyde group in conjunction with the indole ring system allows for the design of chemical sensors.

Indole-based compounds have been developed as selective probes for detecting metal ions and gases. For instance, a highly selective probe has been synthesized to detect Cu2+ and endogenous nitric oxide (NO) gas in living cells. thegoodscentscompany.com

Agrochemical Research (e.g., Herbicides, Insecticides) - focus on mechanism, not application data